molecular formula C17H15FN2OS2 B2464686 3-((4-fluorophenyl)thio)-N-(4-methylbenzo[d]thiazol-2-yl)propanamide CAS No. 896351-18-1

3-((4-fluorophenyl)thio)-N-(4-methylbenzo[d]thiazol-2-yl)propanamide

Cat. No.: B2464686
CAS No.: 896351-18-1
M. Wt: 346.44
InChI Key: CYNFHSTVSGDBED-UHFFFAOYSA-N
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Description

3-((4-fluorophenyl)thio)-N-(4-methylbenzo[d]thiazol-2-yl)propanamide is a complex organic compound that features a combination of fluorophenyl, thioether, and benzo[d]thiazole moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((4-fluorophenyl)thio)-N-(4-methylbenzo[d]thiazol-2-yl)propanamide typically involves a multi-step process. One common approach includes the following steps:

    Formation of the Thioether Linkage: The reaction between 4-fluorothiophenol and an appropriate alkylating agent under basic conditions to form the 4-fluorophenyl thioether.

    Benzo[d]thiazole Formation: The synthesis of the benzo[d]thiazole ring can be achieved through the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone.

    Amide Bond Formation: The final step involves the coupling of the thioether and benzo[d]thiazole intermediates with a propanoyl chloride derivative under acidic or basic conditions to form the desired propanamide.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

3-((4-fluorophenyl)thio)-N-(4-methylbenzo[d]thiazol-2-yl)propanamide can undergo various chemical reactions, including:

    Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro group (if present) can be reduced to an amine using reducing agents like palladium on carbon (Pd/C) and hydrogen gas.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Palladium on carbon (Pd/C), hydrogen gas.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-((4-fluorophenyl)thio)-N-(4-methylbenzo[d]thiazol-2-yl)propanamide has several scientific research applications:

    Medicinal Chemistry: It can be used as a lead compound for the development of new drugs, particularly those targeting specific enzymes or receptors.

    Materials Science: The compound’s unique structural features make it a candidate for use in the development of organic semiconductors and other advanced materials.

    Biological Studies: It can be used to study the interactions between small molecules and biological macromolecules, such as proteins and nucleic acids.

Mechanism of Action

The mechanism of action of 3-((4-fluorophenyl)thio)-N-(4-methylbenzo[d]thiazol-2-yl)propanamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets would depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    4-(4-fluorophenyl)-1,3-thiazol-2-yl)hydrazone: This compound shares the fluorophenyl and thiazole moieties but differs in its overall structure and functional groups.

    3-methyl-6-(3,5-difluorophenyl)imidazo[2,1-b]thiazole: Similar in having a thiazole ring but with different substituents and overall structure.

Uniqueness

3-((4-fluorophenyl)thio)-N-(4-methylbenzo[d]thiazol-2-yl)propanamide is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

3-(4-fluorophenyl)sulfanyl-N-(4-methyl-1,3-benzothiazol-2-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15FN2OS2/c1-11-3-2-4-14-16(11)20-17(23-14)19-15(21)9-10-22-13-7-5-12(18)6-8-13/h2-8H,9-10H2,1H3,(H,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYNFHSTVSGDBED-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)SC(=N2)NC(=O)CCSC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15FN2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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